molecular formula C16H17BrN2O5S B268791 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide

カタログ番号 B268791
分子量: 429.3 g/mol
InChIキー: BSHNJQBRRJLGEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in Phase I clinical trials for the treatment of B-cell malignancies and solid tumors.

作用機序

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate B-cell development and function. By inhibiting BTK, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide disrupts the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent antitumor activity in preclinical models of cancer, with minimal toxicity to normal cells. The compound has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the immune response against cancer.

実験室実験の利点と制限

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has several advantages for use in lab experiments. Firstly, the compound has high potency and selectivity for BTK, which allows for precise targeting of cancer cells. Secondly, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are also limitations to the use of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling.

将来の方向性

There are several potential future directions for the development of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide as an anticancer agent. Firstly, the compound could be tested in combination with other targeted therapies or immunotherapies, to further enhance its antitumor activity. Secondly, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could be tested in additional types of cancer, such as breast cancer and lung cancer, to evaluate its efficacy in different tumor types. Finally, the pharmacokinetic properties of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could be further optimized to improve its clinical efficacy and reduce toxicity.

合成法

The synthesis of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the introduction of the sulfonyl group, which is achieved through a nucleophilic substitution reaction. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death through apoptosis. In addition, 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been shown to have synergistic effects when combined with other anticancer agents, such as rituximab and venetoclax.

特性

製品名

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide

分子式

C16H17BrN2O5S

分子量

429.3 g/mol

IUPAC名

5-bromo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H17BrN2O5S/c17-15-8-7-14(24-15)16(20)19-11-3-5-13(6-4-11)25(21,22)18-10-12-2-1-9-23-12/h3-8,12,18H,1-2,9-10H2,(H,19,20)

InChIキー

BSHNJQBRRJLGEV-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

正規SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。